Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a brominating agent in the presence of a catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles .
Scientific Research Applications
Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- Ethyl2-chloro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
- Ethyl2-fluoro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
- Ethyl2-iodo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
Comparison: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability .
Properties
Molecular Formula |
C10H15BrN2O2 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
KJHQUMOPUXAPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |
Origin of Product |
United States |
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